(+)-黄腐菌素 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

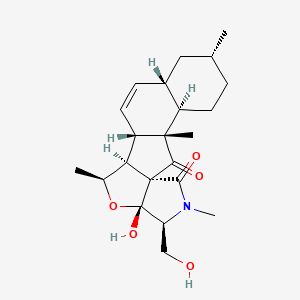

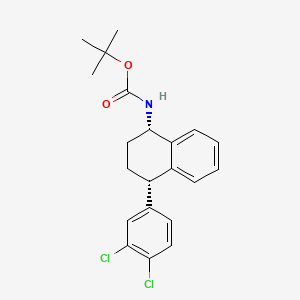

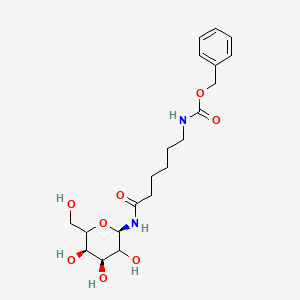

(+)-Fusarisetin A is a natural product isolated from the fungus Fusarium sp. It is a member of the fusaric acid family of compounds, which are known to have a wide range of biological activities. (+)-Fusarisetin A has been studied extensively in the laboratory and has been shown to have anti-inflammatory, anti-cancer, anti-bacterial and anti-fungal activities. In addition, (+)-Fusarisetin A has been used in the laboratory to study the biochemical and physiological effects of fusaric acid derivatives. The purpose of

科学研究应用

抑制癌细胞迁移:黄腐菌素 A 作为一种有效的癌细胞迁移抑制剂,表现出显著的生物活性。它已被证明可以抑制体外和离体不同类型的细胞迁移,在 (+)-黄腐菌素 A 的 C(5) 差向异构体中观察到显着的效力 (Xu et al., 2012)。

合成方法:一些研究集中于 (+)-黄腐菌素 A 的合成,探索了分子内 Pauson-Khand 反应和氧化自由基环化等不同的方法。这些方法对于进一步的类似物合成和生物学评估至关重要 (Huang et al., 2013), (Yin & Gao, 2013)。

仿生合成:仿生方法已被用于合成马尾素和 (+)-黄腐菌素 A,支持了这些化合物之间共享生物合成途径的假设。这种方法涉及环化序列和氧化步骤,提供了对这些化合物的生物合成过程的见解 (Yin et al., 2013)。

构效关系研究:已经对黄腐菌素 A 的构效关系进行了额外的研究,特别关注其对细胞形态以及肌动蛋白和微管动力学的影响。已经为这些研究创建了黄腐菌素类似物的合成库 (Caro-Diaz et al., 2014)。

抗癌特性:(+)-黄腐菌素 A 因其抗癌特性而备受关注,特别是其抑制癌细胞迁移和转移的能力,而没有表现出可能表明毒性倾向的杀伤细胞特性。这使其成为癌症治疗的潜在候选者 (Borman, 2013)。

作用机制

Fusarisetin A, also known as (+)-Fusarisetin A, is a pentacyclic fungal metabolite that has been identified as a potent cancer migration inhibitor . This article will delve into the mechanism of action of Fusarisetin A, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Fusarisetin A primarily targets cell migration, particularly in cancer cells . It has been observed to affect cell morphology, focusing specifically on actin and microtubule dynamics .

Mode of Action

Fusarisetin A interacts with its targets by inhibiting cell migration . It does this by affecting the dynamics of actin and microtubules, which are key components of the cell’s cytoskeleton and play crucial roles in cell movement .

Biochemical Pathways

It is known that the compound operates via an unexplored mechanism of action associated with cell motility . This suggests that Fusarisetin A may affect pathways related to cell movement and migration.

Pharmacokinetics

The compound’s potency in inhibiting cancer cell migration has been confirmed in vitro , suggesting that it may have favorable bioavailability.

Result of Action

The primary result of Fusarisetin A’s action is the inhibition of cancer cell migration . This is significant because it can potentially halt or retard cancer metastasis, which is the ability of tumor cells to migrate from their tissue of origin and colonize elsewhere in the body .

Action Environment

Given that the compound’s potency has been confirmed in vitro , it is likely that its action can be influenced by factors such as pH, temperature, and the presence of other molecules in the cellular environment.

属性

IUPAC Name |

(1S,2S,3S,5R,6S,9R,11S,12R,15R,17S)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZSEOKGOHTBLK-KDLRZXEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H](C1)C=C[C@@H]3[C@]2(C(=O)[C@]45[C@H]3[C@@H](O[C@]4([C@@H](N(C5=O)C)CO)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Fusarisetin A | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)